Patent

US05399584

Procedure details

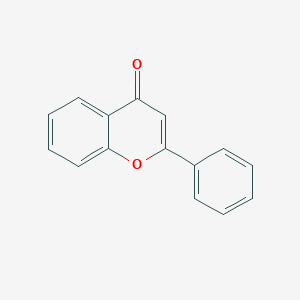

The following references disclose certain compounds related to flavone having various effects on the gastrointestinal system; some are disclosed to have anti-ulcer activity: Belgian Patent No. 888,982 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Sep. 16, 1981; Japanese Patent No. 70-24111 of Taisho Pharmaceutical Co., Ltd., published Nov. 10, 1972; Japanese Patent No. 72-32888 of Taisho Pharmaceutical Co., Ltd., published Dec. 15, 1973; Japanese Patent No. 72-032889 of Taisho Pharm. Co., published Dec. 15, 1973; Japanese Patent No. 74-093023 of Taisho Pharmaceutical KK, published Feb. 24, 1976; Japanese Patent Application No. 78-098452 of Taisho Pharmaceutical KK, published Feb. 27, 1980; French Patent No. 011,196 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Nov. 10, 1980; Swiss Patent No. 126,197 of Khark Chem. Pharm., published May 13, 1977; German Patent No. 615,710 of Hoechst AG, published Nov. 11, 1987; Obolentseva, G. V. & Y. I. Khadzhai, "Pharmacological Data on Certain Aspects of the Action of Glycyrrhiza Flavonoids", Vop. Izuch. Ispol'z. Solodki Nauka. (1966), pp. 163-166; Gabor, M. & A. Kekes-Szabo, "Effect of Bioflavonoids in the Experimental Gastric Ulcer", Kiserl. Orvostud., Vol. 24, No. 1 (1972), pp. 1-4; Ciaceri, G. & G. Attaguile, "Effects of Luteolin, Apigenin, and Acacetin on Experimentally Induced Gastric Ulcer", Minerva Med., Vol. 63, No. 29 (1972), pp. 1665-1668; Selenina, L. V., R. N. Zozulya & T. N. Yakovleva, "Polyphenols of Potentilia Erecta and Their Biological Activity", Rast. Resur., Vol. 9, No. 3 (1973), pp. 409-414; Parmar, N. S. & M. N. Ghosh, "The Anti-Inflammatory and Anti-Gastric Ulcer Activities of Some Bio flavonoids", Bull. Jawaharlal Inst. Post-Grad. Med. Educ. Res., Vol. 1, No. 1 (1976), pp. 6-11; Pfister, J. R., W. E. Wymann, M. E. Schuler & A. P. Roszkowski, "Inhibition of Histamine-Induced Gastric Secretion by Flavone-6-carboxylic Acids", J. Med. Chem., Vol. 23 (1980), pp. 335-338; Ilarionov, I., L. Rainova & N. Nakov, "Antiinflammatory and Antiulcer Effect of Some Flavonoids Isolated from the Genus Genista", Farmatsiya (Sofia), Vol. 29, No. 6 (1979), pp. 39-46; Viswanthan, S., P. Kulanthaivel, S. K. Nazimudeen, T. Vinayakam, C. Gopalakrishnan & L. Kameswaran, "The Effect of Apigenin 7,4'-Di-O-Methyl Ether, a Flavone from Andrographis Paniculata on Experimentally Induced Ulcers", Indian J. Pharm. Sci., Vol. 43, No. 5 (1981), pp. 159-161; Barnaulov, O. D., O. A. Manicheva, G. G. Zapesochnaya, V. L. Shelyuto & V. I. Glyzin, "Effect of Some Flavonoids on the Ulcerogenic Activity of Reserpine in Mice", Khim.-Farm. Zh., Vol. 16, No. 3 (1982), pp. 300-303; Barnaulov, O. D., O. A. Manicheva & P. P. Denisenko, "Method for Evaluating the Effect of Preparations on the Ulcerogenic Activity of Reserpine in Mice", Farmakol. Toksikol. (Moscow), Vol. 45, No. 4 (1982), pp. 105-110; Tariq, M., N. S. Parmar, A. M. Ageel, I. A. AI-Meshal & A. R. Abu-Jayyab, "The Gastric Anti-Ulcer Activity of Khat (Catha edulis Forsk): Investigations on its Flavonoid Fraction", Research Communications in Substances of Abuse, Vol. 5, No. 2 (1984), pp. 157-160; Villar, A., M. A. Gasco & M. J. Alcaraz, "Antiinflammatory and Anti-ulcer Properties of Hypolaetin-8-glucoside, a Novel Plant Flavonoid", J. Pharm. Pharmacol., Vol. 36 (1984), pp. 820-823; Barnaulov, O. D., O. A. Manicheva & N. F. Komissarenko, "Comparative Evaluation of the Effect of Some Flavonoids on Changes in the Gastric Wall of Reserpine-Treated or Immobilized Mice", Khim.-Farm. Zh., Vol. 17, No. 8 (1983), pp. 946-951; Barnaulov, O. D., O. A. Manicheva, V. L. Shelyuto, M. M. Konopleva & V. I. Glyzin, "Effect of Flavonoids on the Development of Experimental Dystrophy of the Stomach in Mice", Khim.-Farm. Zh., Vol. 18, No. 8 (1984), pp. 935-941; Barnaulov, O. D., O. A. Manicheva, I. I. Chemesova & N. F. Komissarenko, "Comparative Evaluation of the Effect of Flavonoids on the Development of Experimental Lesions in the Mouse Stomach", Khim.-Farm. Zh., Vol. 18, No. 11 (1984), pp. 1330-1333; Barnaulov, O. D., O. A. Manicheva, R. K. Yasinov & G. P. Yakovlev, "Evaluation of the Effect of Flavonoids from the Aerial Parts of Astragalus Quisqualis Bunge and A. Floccosifolius Sumn. on the Development of Experimental Lesions in the Mouse Stomach", Rastit. Resur., Vol. 21, No. 1 (1985), pp. 85-90; Konturek, S. J., M. E. Kitler, T. Brzozowski & T. Radecki, "Gastric Protection by Meciadanol--A New Synthetic Flavonoid-Inhibiting Histidine Decarboxylase", Digestive Diseases and Sciences, Vol. 31, No. 8 (Aug. 1986), pp. 847-852; Goel, R. K., V. B. Pandey, S. P. D. Dwivedi & Y. V. Rao, "Antiinflammatory and Antiulcer Effects of Kaempferol, a Flavone, Isolated from Rhamnus procumbens", Indian Journal of Experimental Biology, Vol. 26 (February 1988), pp. 121-124; Rainova, L., N. Nakov, S. Bogdanova, E. Minkov & D. Staneva-Stoicheva, Phytotherapy Research, Vol. 2, No. 3 (1988), pp. 137-139; Lin, Y. L. & S. Y. Hsu, "The Constituents of the Antiulcer Fractions of Euphorbia Hirta", The Chinese Pharmaceutical Journal, Vol. 40, No. 1 (1988), pp. 49-51; Martin, M. J., C. Alarcon de la Lastra, E. Marhuenda, F. Delgado & J. Torrebianca, "Anti-ulcerogenicity of the Flavonoid Fraction from Dittrichia viscosa (L.) W. Greuter in Rats", Phytotherapy Research, Vol. 2, No. 4 (1988), pp. 183-186; Cristoni, A., S. Malandrino & M. J. Magistretti, "Effect of a Natural Flavonoid on Gastric Mucosal Barrier", Arzneim.-Forsch., Vol. 39(I), No. 5 (1989), pp. 590-592; Brasseur, T., "Proprietes Anti-inflammatoires de Flavonoides", J. Pharm. Belg., Vol. 44, No. 3 (1989), pp. 235-241.

[Compound]

Name

Flavonoid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Flavonoid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Apigenin 7,4'-Di-O-Methyl Ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Flavonoid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

Meshal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

Abu-Jayyab

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N)C(O)=O.COC1C=CC2C3CCN4C[C@H]5C[C@@H](OC(C6C=C(OC)C(OC)=C(OC)C=6)=O)[C@H](OC)[C@@H](C(OC)=O)[C@H]5C[C@@H]4C=3NC=2C=1.C1C(C2OC3C(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C[O:101][C@@H:102]1[C@@H:111]([C:112]2[CH:113]=[CH:114][C:115]([OH:119])=[C:116](O)[CH:117]=2)[O:110][C:109]2[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=2[CH2:103]1.N[C@H](C(O)=O)CC1N=CNC=1>>[CH:113]1[C:112]([C:111]2[O:110][C:109]3[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=3[C:103](=[O:1])[C:102]=2[OH:101])=[CH:117][CH:116]=[C:115]([OH:119])[CH:114]=1.[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

|

Inputs

Step One

[Compound]

|

Name

|

Flavonoid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

|

Step Three

[Compound]

|

Name

|

Flavonoid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)N

|

Step Six

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO[C@H]1CC=2C(=CC(=CC2O[C@@H]1C=3C=CC(=C(C3)O)O)O)O

|

Step Ten

[Compound]

|

Name

|

Apigenin 7,4'-Di-O-Methyl Ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

Flavonoid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC=N1)C(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)N

|

Step Fifteen

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC

|

Step 18

[Compound]

|

Name

|

Meshal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

Abu-Jayyab

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05399584

Procedure details

The following references disclose certain compounds related to flavone having various effects on the gastrointestinal system; some are disclosed to have anti-ulcer activity: Belgian Patent No. 888,982 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Sep. 16, 1981; Japanese Patent No. 70-24111 of Taisho Pharmaceutical Co., Ltd., published Nov. 10, 1972; Japanese Patent No. 72-32888 of Taisho Pharmaceutical Co., Ltd., published Dec. 15, 1973; Japanese Patent No. 72-032889 of Taisho Pharm. Co., published Dec. 15, 1973; Japanese Patent No. 74-093023 of Taisho Pharmaceutical KK, published Feb. 24, 1976; Japanese Patent Application No. 78-098452 of Taisho Pharmaceutical KK, published Feb. 27, 1980; French Patent No. 011,196 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Nov. 10, 1980; Swiss Patent No. 126,197 of Khark Chem. Pharm., published May 13, 1977; German Patent No. 615,710 of Hoechst AG, published Nov. 11, 1987; Obolentseva, G. V. & Y. I. Khadzhai, "Pharmacological Data on Certain Aspects of the Action of Glycyrrhiza Flavonoids", Vop. Izuch. Ispol'z. Solodki Nauka. (1966), pp. 163-166; Gabor, M. & A. Kekes-Szabo, "Effect of Bioflavonoids in the Experimental Gastric Ulcer", Kiserl. Orvostud., Vol. 24, No. 1 (1972), pp. 1-4; Ciaceri, G. & G. Attaguile, "Effects of Luteolin, Apigenin, and Acacetin on Experimentally Induced Gastric Ulcer", Minerva Med., Vol. 63, No. 29 (1972), pp. 1665-1668; Selenina, L. V., R. N. Zozulya & T. N. Yakovleva, "Polyphenols of Potentilia Erecta and Their Biological Activity", Rast. Resur., Vol. 9, No. 3 (1973), pp. 409-414; Parmar, N. S. & M. N. Ghosh, "The Anti-Inflammatory and Anti-Gastric Ulcer Activities of Some Bio flavonoids", Bull. Jawaharlal Inst. Post-Grad. Med. Educ. Res., Vol. 1, No. 1 (1976), pp. 6-11; Pfister, J. R., W. E. Wymann, M. E. Schuler & A. P. Roszkowski, "Inhibition of Histamine-Induced Gastric Secretion by Flavone-6-carboxylic Acids", J. Med. Chem., Vol. 23 (1980), pp. 335-338; Ilarionov, I., L. Rainova & N. Nakov, "Antiinflammatory and Antiulcer Effect of Some Flavonoids Isolated from the Genus Genista", Farmatsiya (Sofia), Vol. 29, No. 6 (1979), pp. 39-46; Viswanthan, S., P. Kulanthaivel, S. K. Nazimudeen, T. Vinayakam, C. Gopalakrishnan & L. Kameswaran, "The Effect of Apigenin 7,4'-Di-O-Methyl Ether, a Flavone from Andrographis Paniculata on Experimentally Induced Ulcers", Indian J. Pharm. Sci., Vol. 43, No. 5 (1981), pp. 159-161; Barnaulov, O. D., O. A. Manicheva, G. G. Zapesochnaya, V. L. Shelyuto & V. I. Glyzin, "Effect of Some Flavonoids on the Ulcerogenic Activity of Reserpine in Mice", Khim.-Farm. Zh., Vol. 16, No. 3 (1982), pp. 300-303; Barnaulov, O. D., O. A. Manicheva & P. P. Denisenko, "Method for Evaluating the Effect of Preparations on the Ulcerogenic Activity of Reserpine in Mice", Farmakol. Toksikol. (Moscow), Vol. 45, No. 4 (1982), pp. 105-110; Tariq, M., N. S. Parmar, A. M. Ageel, I. A. AI-Meshal & A. R. Abu-Jayyab, "The Gastric Anti-Ulcer Activity of Khat (Catha edulis Forsk): Investigations on its Flavonoid Fraction", Research Communications in Substances of Abuse, Vol. 5, No. 2 (1984), pp. 157-160; Villar, A., M. A. Gasco & M. J. Alcaraz, "Antiinflammatory and Anti-ulcer Properties of Hypolaetin-8-glucoside, a Novel Plant Flavonoid", J. Pharm. Pharmacol., Vol. 36 (1984), pp. 820-823; Barnaulov, O. D., O. A. Manicheva & N. F. Komissarenko, "Comparative Evaluation of the Effect of Some Flavonoids on Changes in the Gastric Wall of Reserpine-Treated or Immobilized Mice", Khim.-Farm. Zh., Vol. 17, No. 8 (1983), pp. 946-951; Barnaulov, O. D., O. A. Manicheva, V. L. Shelyuto, M. M. Konopleva & V. I. Glyzin, "Effect of Flavonoids on the Development of Experimental Dystrophy of the Stomach in Mice", Khim.-Farm. Zh., Vol. 18, No. 8 (1984), pp. 935-941; Barnaulov, O. D., O. A. Manicheva, I. I. Chemesova & N. F. Komissarenko, "Comparative Evaluation of the Effect of Flavonoids on the Development of Experimental Lesions in the Mouse Stomach", Khim.-Farm. Zh., Vol. 18, No. 11 (1984), pp. 1330-1333; Barnaulov, O. D., O. A. Manicheva, R. K. Yasinov & G. P. Yakovlev, "Evaluation of the Effect of Flavonoids from the Aerial Parts of Astragalus Quisqualis Bunge and A. Floccosifolius Sumn. on the Development of Experimental Lesions in the Mouse Stomach", Rastit. Resur., Vol. 21, No. 1 (1985), pp. 85-90; Konturek, S. J., M. E. Kitler, T. Brzozowski & T. Radecki, "Gastric Protection by Meciadanol--A New Synthetic Flavonoid-Inhibiting Histidine Decarboxylase", Digestive Diseases and Sciences, Vol. 31, No. 8 (Aug. 1986), pp. 847-852; Goel, R. K., V. B. Pandey, S. P. D. Dwivedi & Y. V. Rao, "Antiinflammatory and Antiulcer Effects of Kaempferol, a Flavone, Isolated from Rhamnus procumbens", Indian Journal of Experimental Biology, Vol. 26 (February 1988), pp. 121-124; Rainova, L., N. Nakov, S. Bogdanova, E. Minkov & D. Staneva-Stoicheva, Phytotherapy Research, Vol. 2, No. 3 (1988), pp. 137-139; Lin, Y. L. & S. Y. Hsu, "The Constituents of the Antiulcer Fractions of Euphorbia Hirta", The Chinese Pharmaceutical Journal, Vol. 40, No. 1 (1988), pp. 49-51; Martin, M. J., C. Alarcon de la Lastra, E. Marhuenda, F. Delgado & J. Torrebianca, "Anti-ulcerogenicity of the Flavonoid Fraction from Dittrichia viscosa (L.) W. Greuter in Rats", Phytotherapy Research, Vol. 2, No. 4 (1988), pp. 183-186; Cristoni, A., S. Malandrino & M. J. Magistretti, "Effect of a Natural Flavonoid on Gastric Mucosal Barrier", Arzneim.-Forsch., Vol. 39(I), No. 5 (1989), pp. 590-592; Brasseur, T., "Proprietes Anti-inflammatoires de Flavonoides", J. Pharm. Belg., Vol. 44, No. 3 (1989), pp. 235-241.

[Compound]

Name

Flavonoid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Flavonoid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Apigenin 7,4'-Di-O-Methyl Ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Flavonoid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

Flavonoids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

Meshal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

Abu-Jayyab

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N)C(O)=O.COC1C=CC2C3CCN4C[C@H]5C[C@@H](OC(C6C=C(OC)C(OC)=C(OC)C=6)=O)[C@H](OC)[C@@H](C(OC)=O)[C@H]5C[C@@H]4C=3NC=2C=1.C1C(C2OC3C(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C[O:101][C@@H:102]1[C@@H:111]([C:112]2[CH:113]=[CH:114][C:115]([OH:119])=[C:116](O)[CH:117]=2)[O:110][C:109]2[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=2[CH2:103]1.N[C@H](C(O)=O)CC1N=CNC=1>>[CH:113]1[C:112]([C:111]2[O:110][C:109]3[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=3[C:103](=[O:1])[C:102]=2[OH:101])=[CH:117][CH:116]=[C:115]([OH:119])[CH:114]=1.[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

|

Inputs

Step One

[Compound]

|

Name

|

Flavonoid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

|

Step Three

[Compound]

|

Name

|

Flavonoid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)N

|

Step Six

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO[C@H]1CC=2C(=CC(=CC2O[C@@H]1C=3C=CC(=C(C3)O)O)O)O

|

Step Ten

[Compound]

|

Name

|

Apigenin 7,4'-Di-O-Methyl Ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

Flavonoid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC=N1)C(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)N

|

Step Fifteen

[Compound]

|

Name

|

Flavonoids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC

|

Step 18

[Compound]

|

Name

|

Meshal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

Abu-Jayyab

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |